[4-(2-FLUOROPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Description
4-(2-Fluorophenyl)piperazinomethanone is a substituted methanone featuring a piperazine ring linked to a 2-fluorophenyl group at the 4-position and a 3-methyl-4-nitrophenyl moiety via a carbonyl bridge. The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13-12-14(6-7-16(13)22(24)25)18(23)21-10-8-20(9-11-21)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMFBVSPVCWIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Biological Activity
The compound 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 305.33 g/mol
This compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a nitrophenyl moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 µg/mL to over 64 µg/mL, highlighting their potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of piperazine derivatives has been a focal point in recent research. In vitro studies demonstrated that such compounds could significantly reduce the viability of cancer cell lines, including Caco-2 (colorectal carcinoma) and A549 (lung carcinoma) cells. For example, one study reported that certain derivatives decreased Caco-2 cell viability by approximately 39.8% compared to untreated controls . This suggests that modifications in the structure, such as the introduction of fluorine or nitro groups, may enhance anticancer efficacy.
The mechanisms through which 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone exerts its biological effects are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Apoptosis Induction : Some derivatives induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
- Targeting Specific Receptors : Piperazine derivatives often interact with neurotransmitter receptors, influencing cellular signaling pathways that can lead to therapeutic effects.
Study 1: Antimicrobial Evaluation
A study evaluating a series of piperazine derivatives reported that modifications to the phenyl ring significantly impacted antimicrobial activity. The introduction of electron-withdrawing groups like fluorine enhanced activity against Gram-positive bacteria . The study concluded that structural optimization could yield potent antimicrobial agents.
Study 2: Anticancer Activity Against Caco-2 Cells
Another investigation focused on the anticancer properties of piperazine derivatives against Caco-2 cells. It was found that specific substitutions on the piperazine ring improved cytotoxicity, with some compounds achieving an IC50 value lower than 20 µM. The study highlighted the importance of structural diversity in enhancing anticancer activity .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | References |
|---|---|---|---|
| Antimicrobial | MRSA | 1 µg/mL | |
| Antimicrobial | VRE | 2 µg/mL | |
| Anticancer | Caco-2 | IC50 < 20 µM | |
| Anticancer | A549 | IC50 > 64 µM |
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity | Example Compound |
|---|---|---|
| Fluorine Substitution | Increased potency | 4-(2-fluorophenyl)piperazino(3-methyl-4-nitrophenyl)methanone |
| Nitro Group Addition | Enhanced cytotoxicity | N/A |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
2.1 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 306977-48-0)
- Molecular Formula : C₁₈H₁₇F₃N₄O₃
- Molecular Weight : 394.35 g/mol
- Substituents: Piperazine: 4-Methylpiperazino group. Aromatic System: Pyridine with trifluoromethyl (CF₃) and 4-nitrophenyl groups.
- The pyridine ring introduces aromatic heterocyclic character, which may alter binding affinity compared to the target’s purely phenyl-based system.
2.2 [4-(tert-Butyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone
- Substituents: Piperazine: 4-(2-Fluorophenyl)piperazino (shared with the target compound). Aromatic System: 4-tert-Butylphenyl instead of 3-methyl-4-nitrophenyl.
- Comparison: The tert-butyl group is bulkier and more lipophilic than the nitro-methyl combination, likely reducing solubility in polar solvents.
2.3 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetidinone (CAS 478049-87-5)
- Molecular Formula : C₂₇H₂₈FN₃O₂
- Molecular Weight : 445.53 g/mol
- Substituents: Core Structure: Azetidinone (β-lactam) ring instead of methanone. Aromatic System: 4-Methoxyphenyl (electron-donating) vs. nitro-methylphenyl (electron-withdrawing).
- Comparison :
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-(2-Fluorophenyl)piperazinomethanone (Target) | Not reported | ~395 (estimated) | 2-Fluorophenyl, 3-methyl-4-nitrophenyl |
| 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone | C₁₈H₁₇F₃N₄O₃ | 394.35 | 4-Methylpiperazino, CF₃, pyridine, 4-nitrophenyl |
| [4-(tert-Butyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone | Not reported | Not reported | 4-tert-Butylphenyl, 4-(2-fluorophenyl)piperazino |
| 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetidinone | C₂₇H₂₈FN₃O₂ | 445.53 | Azetidinone, 4-methoxyphenyl, 4-(2-fluorophenyl)piperazino |
Research Findings and Discussion
- In contrast, methoxy or tert-butyl groups increase electron density, favoring different reaction pathways.
- Lipophilicity : Fluorine and trifluoromethyl groups improve lipid solubility, which may enhance blood-brain barrier penetration, a critical factor for CNS-active compounds.
- Computational Insights : Density Functional Theory (DFT) studies on analogous compounds (e.g., azo dyes) highlight the role of substituents in modulating HOMO-LUMO gaps and charge distribution, which correlate with stability and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
